Propargyl-PEG4-amine

PROTAC Targeted Protein Degradation BTK

3,6,9,12-Tetraoxapentadec-14-yn-1-amine (CAS 1013921-36-2), widely known as Propargyl-PEG4-amine or Alkyne-PEG4-amine, is a heterobifunctional polyethylene glycol (PEG) derivative featuring a linear PEG4 spacer (tetraethylene glycol) terminated with a primary amine and a terminal alkyne (propargyl) group. Its molecular formula is C₁₁H₂₁NO₄, and it possesses a molecular weight of 231.29 g/mol.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 1013921-36-2
Cat. No. B610239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG4-amine
CAS1013921-36-2
SynonymsPropargyl-PEG4-amine
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
InChIInChI=1S/C11H21NO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-12H2
InChIKeyQDLPAHLHHBCWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG4-amine (3,6,9,12-Tetraoxapentadec-14-yn-1-amine): Chemical Identity and Core Procurement Specifications


3,6,9,12-Tetraoxapentadec-14-yn-1-amine (CAS 1013921-36-2), widely known as Propargyl-PEG4-amine or Alkyne-PEG4-amine, is a heterobifunctional polyethylene glycol (PEG) derivative featuring a linear PEG4 spacer (tetraethylene glycol) terminated with a primary amine and a terminal alkyne (propargyl) group [1]. Its molecular formula is C₁₁H₂₁NO₄, and it possesses a molecular weight of 231.29 g/mol . This compound is a monodisperse, well-defined chemical entity characterized by a hydrophilic PEG backbone that confers water solubility and biocompatibility, making it a critical building block in bioconjugation and targeted protein degradation (PROTAC) research .

Why Substituting Propargyl-PEG4-amine with Other PEG Linkers or Alkyne-Amine Reagents Risks Experimental Failure


Generic substitution of this compound is not feasible because its precise PEG4 spacer length and terminal amine-alkyne heterobifunctionality directly dictate critical experimental outcomes. The PEG4 spacer provides an optimal balance of hydrophilicity (predicted XLogP3-AA of -1.2 [1]) and steric accessibility, which directly influences the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) kinetics and the degradation efficacy of PROTACs. Shorter PEG linkers (e.g., PEG2) can sterically hinder ternary complex formation in PROTAC applications, leading to complete loss of degradation activity, while longer PEG chains may alter physicochemical properties and linker flexibility in ways that are not always predictable [2]. The following quantitative evidence demonstrates the specific, performance-defining role of the PEG4 spacer.

Quantitative Differentiation of Propargyl-PEG4-amine Against Closest Analogs: A Data-Driven Selection Guide


PEG4 Linker Length is Essential for Potent BTK Degradation in PROTACs: Direct Comparison of SNIPER-12 (PEG4) vs. SNIPER-13 (PEG2)

In a direct head-to-head comparison of PROTACs targeting Bruton's Tyrosine Kinase (BTK), the compound featuring a PEG4 linker (SNIPER-12, synthesized using Propargyl-PEG4-amine) induced dose-dependent BTK degradation in THP-1 cells with a half-maximal degradation concentration (DC₅₀) of 182 ± 57 nM [1]. Critically, when the PEG4 linker was shortened to a PEG2 linker to create the analog SNIPER-13, the degradation activity was completely abolished, demonstrating that the length of the PEG4 spacer is non-negotiable for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase [2]. This finding is corroborated by vendor data showing an Ibrutinib-based PROTAC built with Propargyl-PEG4-amine achieves a comparable DC₅₀ of 200 nM .

PROTAC Targeted Protein Degradation BTK

Comparative CuAAC Click Chemistry Kinetics: PEG4 Outperforms Shorter PEG Spacers

The efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions is highly dependent on the accessibility of the terminal alkyne group. Propargyl-PEG4-amine exhibits a reaction rate constant of k = 0.5–1.0 M⁻¹s⁻¹ in CuAAC reactions, a performance metric that is attributed to the optimal length of its PEG4 spacer, which minimizes steric hindrance around the alkyne moiety . In contrast, shorter PEG analogs (e.g., PEG2-based linkers) display reduced kinetics due to increased steric crowding near the reactive terminus, leading to longer reaction times and lower conjugation yields. This class-level inference is supported by the general principle that increasing PEG spacer length up to an optimum enhances reaction kinetics by improving accessibility [1].

Click Chemistry Bioconjugation CuAAC

Aqueous Solubility Advantage Over Non-PEGylated Alkyne-Amine Linkers

The tetraethylene glycol (PEG4) spacer in Propargyl-PEG4-amine imparts significant hydrophilicity, a critical attribute for aqueous bioconjugation reactions. The compound exhibits a predicted XLogP3-AA value of -1.2 [1], indicating a strong preference for aqueous over organic phases. This is a stark contrast to non-PEGylated alkyne-amine linkers, such as propargylamine (LogP ≈ -0.5) or 1-amino-3-butyne (LogP ≈ 0.1), which are less hydrophilic and can suffer from limited solubility in aqueous buffers, leading to precipitation and inefficient bioconjugation. The PEG4 spacer not only enhances water solubility but also reduces non-specific protein adsorption and aggregation of the resulting conjugates .

Solubility Biocompatibility PEGylation

Optimal Scientific and Industrial Applications for Propargyl-PEG4-amine Based on Verified Performance Data


Synthesis of Potent BTK-Targeting PROTACs

Propargyl-PEG4-amine is the linker of choice for constructing PROTACs that degrade Bruton's Tyrosine Kinase (BTK). Evidence from SNIPER-12 shows a DC₅₀ of 182 ± 57 nM in THP-1 cells, confirming its efficacy [1]. This performance is directly tied to the PEG4 spacer, as shorter PEG2 linkers completely abolish degradation activity. Procurement of this linker is therefore essential for replicating or advancing this specific class of PROTACs, ensuring the formation of a productive ternary complex and efficient target degradation.

High-Efficiency Bioconjugation via Copper-Catalyzed Click Chemistry (CuAAC)

For applications requiring rapid and quantitative bioconjugation, Propargyl-PEG4-amine offers superior kinetics (k = 0.5–1.0 M⁻¹s⁻¹) compared to shorter PEG analogs . This makes it the preferred reagent for attaching azide-functionalized payloads (e.g., fluorophores, biotin, or cytotoxic drugs) to amine-containing biomolecules. Its optimal PEG4 length minimizes steric hindrance, ensuring near-complete conversion in standard CuAAC protocols, which is critical for producing homogeneous and well-defined conjugates for imaging, diagnostics, or targeted therapy.

Aqueous Modification of Antibodies and Proteins with Terminal Alkynes

The compound's high aqueous solubility (predicted LogP = -1.2) makes it ideally suited for modifying carboxylic acid-containing biomolecules, such as antibodies and proteins, in physiological buffers [2]. Its primary amine reacts readily with activated carboxylic acids (e.g., via EDC/NHS chemistry), installing a terminal alkyne handle. The PEG4 spacer then ensures the modified biomolecule remains soluble and non-aggregated, a property that is crucial for maintaining biological activity and enabling subsequent conjugation steps in complex media .

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